molecular formula C6H6N2O B3307772 5-Methylpyrimidine-4-carbaldehyde CAS No. 933746-02-2

5-Methylpyrimidine-4-carbaldehyde

Cat. No.: B3307772
CAS No.: 933746-02-2
M. Wt: 122.12 g/mol
InChI Key: LGJYVWPNGISHBU-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a versatile intermediate used in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-4-carbaldehyde typically involves the formylation of 5-methylpyrimidine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group at position 5 can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 5-Methylpyrimidine-4-carboxylic acid.

    Reduction: 5-Methylpyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

5-Methylpyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes and receptors. The compound’s aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, thereby altering their function. This interaction can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

    Pyrimidine-4-carbaldehyde: Lacks the methyl group at position 5, resulting in different reactivity and biological activity.

    5-Methylpyrimidine: Lacks the aldehyde group, limiting its use in certain chemical reactions.

    4,6-Dimethylpyrimidine: Contains an additional methyl group, which can influence its chemical properties and applications

Uniqueness: 5-Methylpyrimidine-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

5-methylpyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-4-8-6(5)3-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYVWPNGISHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933746-02-2
Record name 5-methylpyrimidine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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